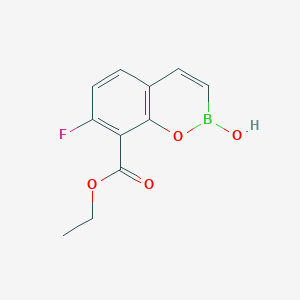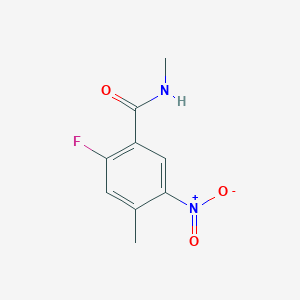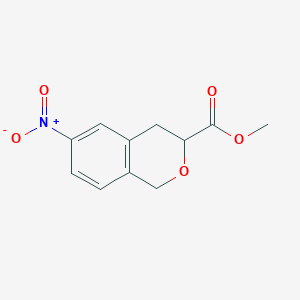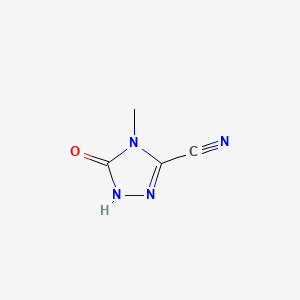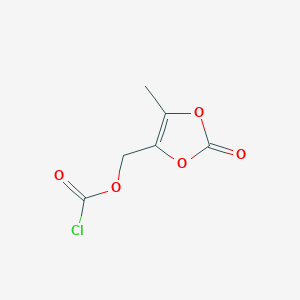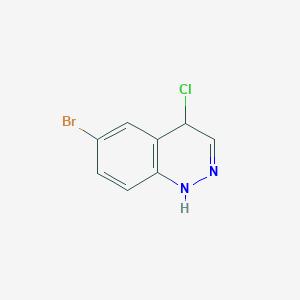
6-Bromo-4-chloro-1,4-dihydrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-1,4-dihydrocinnoline is a heterocyclic compound with the molecular formula C8H6BrClN2 and a molecular weight of 245.5 g/mol It is a derivative of cinnoline, characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-4-chloro-1,4-dihydrocinnoline involves the reaction of 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene. The reaction mixture is refluxed for two hours, after which the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-chloro-1,4-dihydrocinnoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-Bromo-4-chloro-1,4-dihydrocinnoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-chloro-1,4-dihydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the derivatives being studied. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chloroquinoline: Similar in structure but lacks the dihydro component.
6-Bromo-4-hydroxycoumarin: Contains a hydroxyl group instead of a chlorine atom.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains additional functional groups, making it more complex.
Uniqueness
6-Bromo-4-chloro-1,4-dihydrocinnoline is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6BrClN2 |
|---|---|
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-1,4-dihydrocinnoline |
InChI |
InChI=1S/C8H6BrClN2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4,7,12H |
Clave InChI |
HSSIQEQNULSDQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(C=NN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



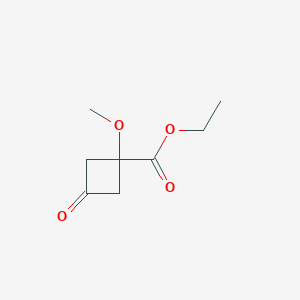
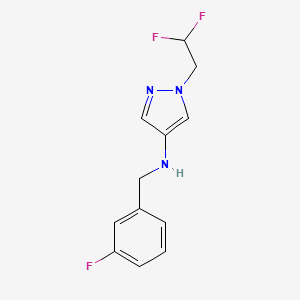


![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
